molecular formula C11H10N2O B14176877 Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]- CAS No. 922511-40-8

Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]-

Cat. No.: B14176877
CAS No.: 922511-40-8
M. Wt: 186.21 g/mol
InChI Key: YJSKEQJZATYELD-UHFFFAOYSA-N
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Description

Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]- is a Schiff base compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a phenol group and a pyrrole moiety linked through an imine bond, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]- typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-aminopyrrole. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired Schiff base in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure efficient production. Additionally, continuous flow reactors could be employed to enhance the scalability and consistency of the synthesis process.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]- is unique due to the combination of the phenolic and pyrrole groups linked through an imine bond. This structure imparts distinct reactivity, allowing it to participate in a wide range of chemical reactions and form stable complexes with metal ions. Its dual functionality as both an antioxidant and a ligand for metal coordination sets it apart from other similar compounds .

Properties

CAS No.

922511-40-8

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(1H-pyrrol-2-ylmethylideneamino)phenol

InChI

InChI=1S/C11H10N2O/c14-11-6-2-1-5-10(11)13-8-9-4-3-7-12-9/h1-8,12,14H

InChI Key

YJSKEQJZATYELD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=CN2)O

Origin of Product

United States

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